molecular formula C6H12ClNO2 B1372752 3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 1203306-05-1

3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No. B1372752
M. Wt: 165.62 g/mol
InChI Key: YJRMNPPUVLZEIJ-UHFFFAOYSA-N
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Description

3-Aminocyclopentanecarboxylic acid hydrochloride is a chemical compound with the CAS Number: 1203306-05-1 . It has a molecular weight of 165.62 . The compound is typically stored in a dry room at normal temperature . It appears as a solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-aminocyclopentanecarboxylic acid hydrochloride . The InChI code is 1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H . This indicates that the compound consists of a cyclopentane ring with an amino group and a carboxylic acid group attached.


Physical And Chemical Properties Analysis

3-Aminocyclopentanecarboxylic acid hydrochloride is a solid at room temperature . It has a molecular weight of 165.62 . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

Neurotransmitter Analogues

3-Aminocyclopentanecarboxylic acid has been synthesized as analogues of the inhibitory neurotransmitter GABA. It is particularly notable for its stereochemical relationship with amidinomycin, an antibiotic, providing insights into the structure-activity relationship in these compounds (Allan, Johnston, & Twitchin, 1979).

Effects on Cellular Respiration

Research has shown that 3-Aminocyclopentanecarboxylic acid does not significantly affect cellular respiration in rat tissues. It also does not participate in decarboxylation, transamination, or oxidation reactions, indicating its stability and inert nature in biological systems (Berlinguet, Bégin, Babineau, & Laferte, 1962).

Potential in HIV Research

The compound has been used as a proline replacement in potential HIV protease inhibitors. Its incorporation into hydroxyethylamine dipeptide isosteres and the subsequent evaluation of their biological activity highlights its potential application in HIV research (Nöteberg et al., 1997).

Antitumor Applications

Studies have explored the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids, which also encompasses features found in known antitumor agents like cycloleucine (Huddle & Skinner, 1971).

Cancer Detection

Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid has been studied as a potential tumor-localizing agent for cancer detection in humans using nuclear medicine scanning techniques (Hayes et al., 1976).

Safety And Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655055
Record name 3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclopentanecarboxylic acid hydrochloride

CAS RN

1203306-05-1, 19042-35-4
Record name 3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminocyclopentanecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JD Catt, WL Matier - The Journal of Organic Chemistry, 1974 - ACS Publications
C, 56.1; H, 7.7; N, 8.4. ci's-3-Aminocyclopentanecarboxylic Acid Hydrochloride-(5). A solution of lactam 4 (45 mg, 0.40 mmol) in 10 ml of 5% hydrochloric acid was, after standing for 3 …
Number of citations: 30 pubs.acs.org
N Rodríguez‐Vázquez, S Salzinger… - European Journal of …, 2013 - Wiley Online Library
… with acetone to give cis-3-aminocyclopentanecarboxylic acid hydrochloride (14.61 g, 93 %).… to a solution of cis-3-aminocyclopentanecarboxylic acid hydrochloride (14.50 g, 87.61 mmol) …
JC Jagt, AM Van Leusen - The Journal of Organic Chemistry, 1974 - ACS Publications
CH3S (0) 0CH3+ CH3SC1— CH3SO, SCH3+ CH3C1(6) The experimental procedure outlined below is based on the chlorination of methyl disulfide in methanol. The lim-its to the …
Number of citations: 133 pubs.acs.org
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
… to general procedure A using 6-(3-bromo-6-chloro-pyrazolo[3,4-d]pyrimidin-1-yl)quinoline 62c (100 mg, 0.28 mmol), (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride (55 mg, …
Number of citations: 2 pubs.acs.org
RL Cryberg - 1969 - search.proquest.com
… 3-aminocyclopentanecarboxylic acid hydrochloride, …
Number of citations: 4 search.proquest.com

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